molecular formula C24H43NNa2O4 B12670575 Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate CAS No. 93982-27-5

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate

Katalognummer: B12670575
CAS-Nummer: 93982-27-5
Molekulargewicht: 455.6 g/mol
InChI-Schlüssel: XLJQLZSGIBCDHN-TTWKNDKESA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate is a chemical compound with the molecular formula C6H9NNa2O4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate typically involves the reaction of beta-alanine with 9-octadecenylamine in the presence of disodium salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature and pH .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Disodium N-(2-carboxylatoethyl)-beta-alaninate
  • Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate

Uniqueness

This compound stands out due to its unique combination of functional groups and long-chain alkyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

93982-27-5

Molekularformel

C24H43NNa2O4

Molekulargewicht

455.6 g/mol

IUPAC-Name

disodium;3-[2-carboxylatoethyl-[(E)-octadec-9-enyl]amino]propanoate

InChI

InChI=1S/C24H45NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h9-10H,2-8,11-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9+;;

InChI-Schlüssel

XLJQLZSGIBCDHN-TTWKNDKESA-L

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.